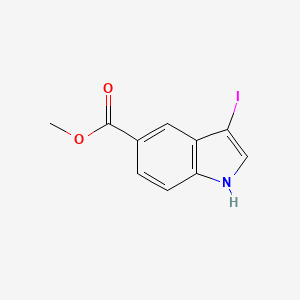
3-iodo-1H-indole-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-iodo-1H-indole-5-carboxylate is a chemical compound with the CAS Number: 1257847-81-6 . It has a molecular weight of 301.08 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for methyl 3-iodo-1H-indole-5-carboxylate is1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 . Physical And Chemical Properties Analysis
Methyl 3-iodo-1H-indole-5-carboxylate is a powder . It has a molecular weight of 301.08 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Inhibiteurs de protéines kinases
Le 3-iodo-1H-indole-5-carboxylate de méthyle sert de réactif dans la biosynthèse des inhibiteurs de protéines kinases. Ces inhibiteurs jouent un rôle crucial dans la régulation des activités cellulaires et sont importants dans la thérapie anticancéreuse en raison de leur capacité à contrôler la croissance et la survie des cellules .
Alkylation de Friedel-Crafts sans métal
Ce composé est utilisé dans les réactions d'alkylation de Friedel-Crafts sans métal, qui sont essentielles dans la synthèse de composés organiques complexes. Ces réactions sont essentielles en chimie médicinale pour la construction de molécules pharmacologiquement actives .
Préparation de ylures de diphénylsulfonium
Il agit comme réactif dans la préparation d'ylures de diphénylsulfonium à partir du sulfurane de Martin. Ces ylures sont des intermédiaires en synthèse organique et ont des applications dans la création de diverses structures moléculaires .
Réactions de couplage déhydrogénatif croisé
Le composé est impliqué dans les réactions de couplage déhydrogénatif croisé (CDC), qui sont précieuses pour la formation de liaisons carbone-carbone et la construction de structures organiques complexes, souvent utilisées dans les produits pharmaceutiques et les agrochimiques .
Synthèse de dérivés d'indirubine
Il est utilisé dans la synthèse de dérivés d'indirubine, qui ont des activités antitumorales notables et sont étudiés pour leur utilisation potentielle dans le traitement du cancer .
Préparation d'aminoindolylacétates
Le this compound est également utilisé dans la préparation d'aminoindolylacétates, des composés qui se sont montrés prometteurs dans diverses applications biologiques, notamment en tant qu'agents thérapeutiques potentiels .
Activité anti-VIH-1
Les dérivés d'indole, y compris ceux synthétisés à partir du this compound, auraient une activité anti-VIH-1, ce qui les rend importants dans la recherche de nouveaux traitements contre le VIH .
Activités anti-inflammatoires et analgésiques
Certains dérivés d'indole synthétisés à partir de ce composé ont été étudiés pour leurs propriétés anti-inflammatoires et analgésiques, indiquant son utilisation potentielle dans le développement de nouveaux médicaments anti-inflammatoires .
Safety and Hazards
The safety information for methyl 3-iodo-1H-indole-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
Methyl 3-iodo-1H-indole-5-carboxylate is a type of indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .
Biochemical Pathways
Methyl 3-iodo-1H-indole-5-carboxylate, like other indole derivatives, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that methyl 3-iodo-1H-indole-5-carboxylate may influence a wide range of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of methyl 3-iodo-1H-indole-5-carboxylate’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include changes in cell signaling, gene expression, and metabolic processes, among others.
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl 3-iodo-1H-indole-5-carboxylate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets
Propriétés
IUPAC Name |
methyl 3-iodo-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPCAXPMBYCTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)
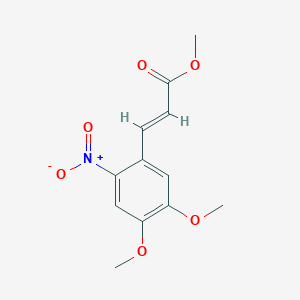



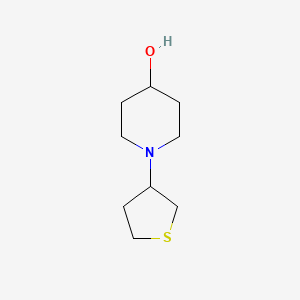
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)

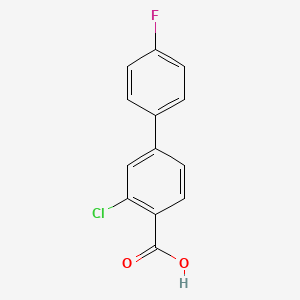

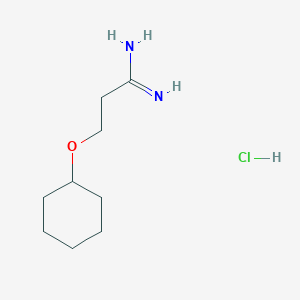

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)